tc-i 2000

概述

描述

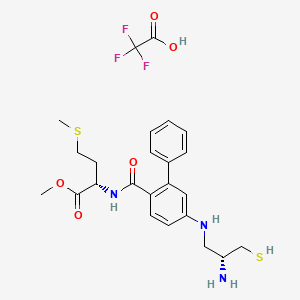

This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a trifluoromethylphenyl group, and an isoquinoline group . These groups are common in many pharmaceuticals and could potentially give this compound a variety of biological activities.

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like X-ray diffraction analysis . This provides information about the arrangement of atoms in the molecule and the types of bonds present.

Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the functional groups present in the molecule . For example, the fluorophenyl and trifluoromethylphenyl groups could potentially undergo various substitution reactions.

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques . For example, the molecular weight and formula of similar compounds can be determined using mass spectrometry .

科学研究应用

癌症研究

TC-I 2000: 由于其在调节 TRPM8 离子通道方面的作用,已被确定为癌症研究中的重要化合物。 这些离子通道与癌细胞的增殖、存活和侵袭有关,其活性因癌症类型而异 . This compound 抑制 TRPM8 的能力有助于了解肿瘤生长和转移,为开发新的癌症治疗方法提供了途径。

疼痛管理

This compound 对 TRPM8 离子通道的调节为疼痛管理提供了一个有希望的途径,特别是在炎症或神经损伤后出现的冷痛症等疾病中 . 通过阻断 TRPM8,this compound 可能有助于减少疼痛感,使其成为治疗慢性疼痛疾病的药理干预的宝贵工具。

泌尿系统疾病

This compound 影响的 TRPM8 离子通道也存在于泌尿生殖道,并与泌尿道功能障碍有关 . 对 this compound 对这些离子通道影响的研究可能会导致治疗膀胱过度活动症和其他泌尿系统疾病的新疗法。

呼吸系统疾病

TRPM8 离子通道存在于支气管肺组织中,表明 This compound 可以在治疗呼吸系统疾病方面发挥作用。 其在调节这些离子通道方面的作用可能有助于减轻与呼吸道功能障碍相关的症状 .

眼部健康

This compound: 也可能通过影响与干眼症有关的 TRPM8 离子通道来促进眼部健康。 对该应用的研究可能会导致维持眼睛水分和舒适度的新疗法 .

肥胖和代谢疾病

鉴于 TRPM8 离子通道在肥胖中的作用,This compound 可以被探索为体重管理和相关代谢疾病的潜在治疗剂。 其对这些离子通道的影响可能会影响机体的能量平衡和代谢 .

神经学研究

TRPM8 离子通道参与多种神经过程,This compound 对这些离子通道的影响可能对研究神经疾病和开发治疗偏头痛等疾病的疗法具有重要意义 .

热感和体温调节

最后,This compound 对 TRPM8 离子通道的影响,这些离子通道会被低温激活,表明其在与热感和体温调节相关的研究中具有潜在的应用价值。 了解 this compound 如何调节这些离子通道可能会带来对生物体如何感知和响应温度变化的见解 .

作用机制

Mode of Action

TRPM8-IN-1 acts as an antagonist to the TRPM8 channel . Upon activation, it inhibits the androgen-dependent prostate cancer cell proliferation, migration, and invasiveness . It is highly effective in reverting the androgen-induced increase in prostate cancer cell spheroid size .

Biochemical Pathways

The TRPM8 channel is involved in calcium homeostasis . When the TRPM8 channel is activated, it allows the entry of sodium and calcium ions into the cell, which leads to depolarization and the generation of an action potential . The signal is conducted from primary afferents eventually leading to the sensation of cold and cold pain . TRPM8-IN-1, as an antagonist, inhibits these processes.

Pharmacokinetics

The principles of pharmacokinetics suggest that the compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability

Result of Action

The result of TRPM8-IN-1 action is the inhibition of the pro-metastatic behavior of prostate cancer-derived cells . It also reverts the proliferation of castrate-resistant prostate cancer cells, provided they express the androgen receptor .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TRPM8-IN-1. For instance, the presence of androgens in the environment can affect the efficacy of TRPM8-IN-1, as it has been shown to inhibit androgen-dependent prostate cancer cell proliferation . .

安全和危害

未来方向

生化分析

Biochemical Properties

TC-I 2000 interacts with the TRPM8 channel, a member of the transient receptor potential (TRP) channel family . The nature of this interaction involves the inhibition of the channel, preventing its activation . This interaction is specific and potent, with an IC50 value of 53 nM .

Cellular Effects

In cells expressing the rTRPM8 channel, such as CHO cells, this compound has been shown to inhibit the activation of the channel . This can influence various cellular processes, including cell signaling pathways and cellular metabolism, as TRPM8 channels are involved in a variety of physiological functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the TRPM8 channel, inhibiting its activation . This can lead to changes in gene expression and cellular function, as the TRPM8 channel plays a role in various signaling pathways.

属性

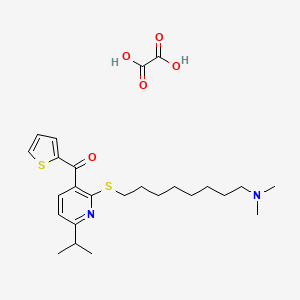

IUPAC Name |

N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F4N2O/c24-18-9-11-19(12-10-18)28-22(30)29-14-13-15-3-1-2-4-20(15)21(29)16-5-7-17(8-6-16)23(25,26)27/h1-12,21H,13-14H2,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCDUDFEGFKKQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=CC=CC=C21)C3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are TRP channels, and why are they of interest for drug development?

A: TRP channels are a superfamily of cation channels involved in various sensory processes, including thermosensation, pain perception, and taste. [, ] These channels are attractive drug targets for various conditions, including chronic pain, inflammation, and respiratory diseases. [, ]

Q2: Can you explain the significance of identifying selective TRPM8 antagonists?

A: While TRPM8 agonists show potential for managing pain and itch, the discovery of potent and selective antagonists is crucial for several reasons. Firstly, antagonists can help dissect the specific roles of TRPM8 in different physiological and pathological processes. Secondly, they can serve as valuable tools to counter potential side effects associated with excessive TRPM8 activation. []

Q3: How are fluorescent dyes used to study pore-forming proteins like some TRP channels?

A: Fluorescent dyes are valuable tools for studying pore-forming proteins, including some TRP channels. These dyes can be used to: * Evaluate channel functionality: By monitoring dye influx or efflux through the channel pore, researchers can assess whether the channel is open or closed and study its activation or inhibition. []* Determine biophysical properties: Fluorescent dyes can help determine channel pore size, ion selectivity, and other biophysical properties. []

Q4: The research mentions the potential for genetic variations in TRP channels to contribute to pain disorders. Can you elaborate on this?

A: Research suggests that genetic variations in TRP channels, including those encoding for TRPA1, TRPM8, and TRPV1, might contribute to individual differences in pain sensitivity and susceptibility to neuropathic pain. [] Identifying these variations could pave the way for personalized pain management strategies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate](/img/structure/B560222.png)